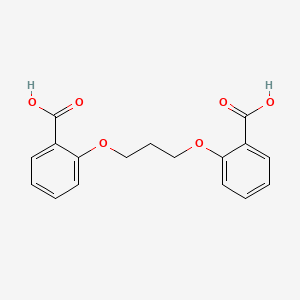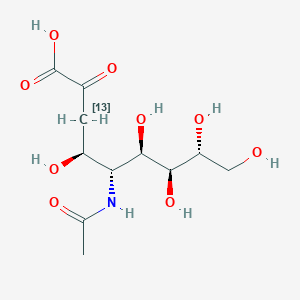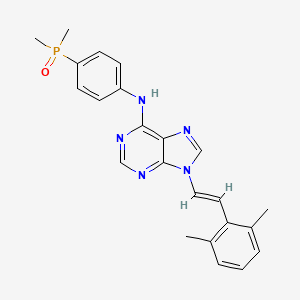
9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP 24149 is a potent dual inhibitor targeting the Src and Abl kinases. It exhibits inhibitory concentration (IC50) values of 9.1 nanomolar for Src and 3.6 nanomolar for Abl . This compound is primarily used in scientific research for its ability to inhibit these kinases, which play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP 24149 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of AP 24149 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography. The production is carried out under strict quality control to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
AP 24149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
AP 24149 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of Src and Abl kinases in cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents.
Mechanism of Action
AP 24149 exerts its effects by binding to the active sites of Src and Abl kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding sites of these kinases, and the pathways affected include those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual Src-Abl inhibitor with similar inhibitory properties.
Bosutinib: Targets Src and Abl kinases and is used in cancer therapy.
Uniqueness
AP 24149 is unique due to its high potency and selectivity for Src and Abl kinases, with IC50 values in the nanomolar range. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and specificity .
Properties
CAS No. |
926922-29-4 |
|---|---|
Molecular Formula |
C23H24N5OP |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
9-[(E)-2-(2,6-dimethylphenyl)ethenyl]-N-(4-dimethylphosphorylphenyl)purin-6-amine |
InChI |
InChI=1S/C23H24N5OP/c1-16-6-5-7-17(2)20(16)12-13-28-15-26-21-22(24-14-25-23(21)28)27-18-8-10-19(11-9-18)30(3,4)29/h5-15H,1-4H3,(H,24,25,27)/b13-12+ |
InChI Key |
RFSFIDGEFVXSQM-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


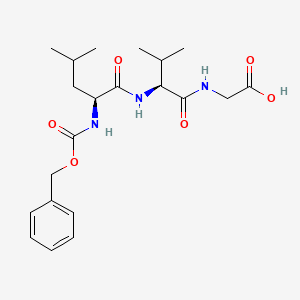


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

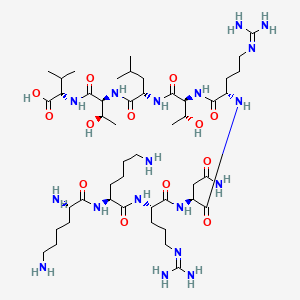
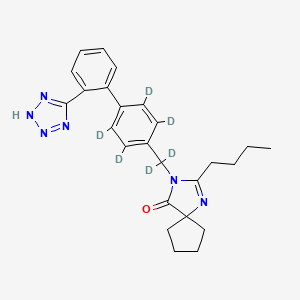
pyrimidine-2,4-dione](/img/structure/B12392482.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
